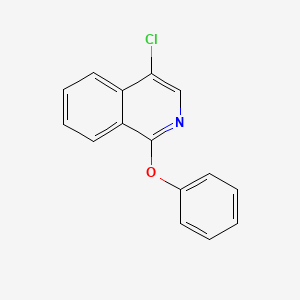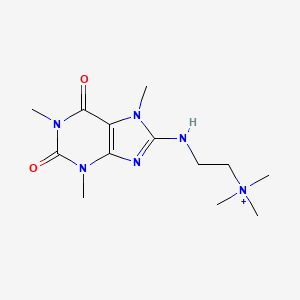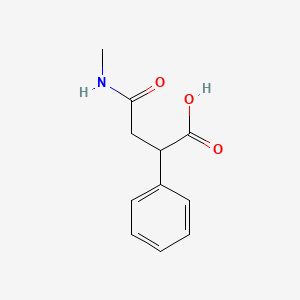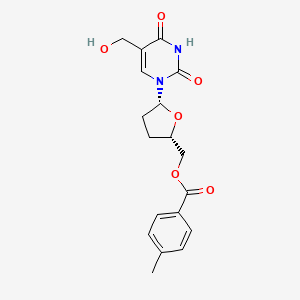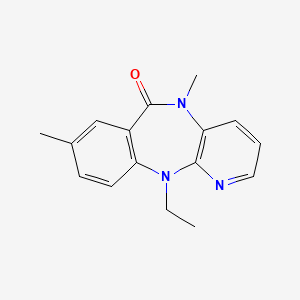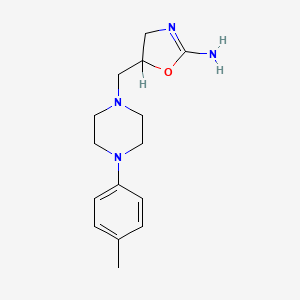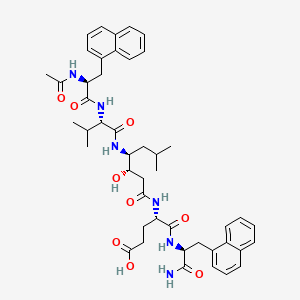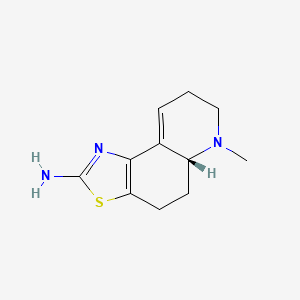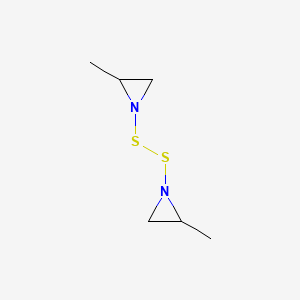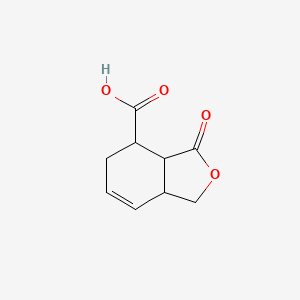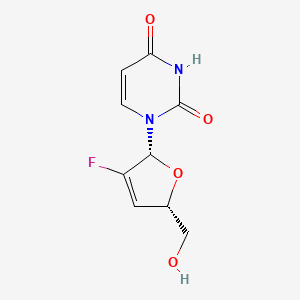
Uridine, 2',3'-didehydro-2'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’,3’-didehydro-2’-fluoro- is a fluorinated nucleoside analogue. Fluorinated nucleosides have garnered significant attention due to their potential applications in antiviral and anticancer therapies. This compound is particularly interesting because of its unique structural modifications, which include the presence of a fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-didehydro-2’-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-didehydro-2’-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogues, while oxidation can produce uracil derivatives .
Scientific Research Applications
Uridine, 2’,3’-didehydro-2’-fluoro- has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by interfering with viral RNA synthesis.
Anticancer Research: The compound is explored for its ability to disrupt cancer cell proliferation by incorporating into DNA and RNA, leading to faulty genetic material.
Enzymatic Probes: Used as a probe to study the mechanisms of enzymes involved in nucleoside metabolism.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-didehydro-2’-fluoro- involves its incorporation into nucleic acids. The presence of the fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions disrupt normal nucleic acid synthesis. This leads to the formation of defective DNA and RNA, which can inhibit cell proliferation and viral replication. The compound may also interact with specific enzymes, altering their activity and further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the fluorine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
2’-Fluoro-2’-deoxyuridine: Contains a fluorine atom but retains the hydroxyl group at the 3’ position.
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-methyluridine: Similar structure with an additional methyl group at the 5’ position.
Uniqueness
Uridine, 2’,3’-didehydro-2’-fluoro- is unique due to its specific combination of structural modifications. The presence of the fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
122757-52-2 |
|---|---|
Molecular Formula |
C9H9FN2O4 |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-3,5,8,13H,4H2,(H,11,14,15)/t5-,8+/m0/s1 |
InChI Key |
SXIDSWOQTOLVOL-YLWLKBPMSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C(=C[C@H](O2)CO)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



